molecular formula C17H18Cl2N2O3 B1494196 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride

Cat. No.: B1494196
M. Wt: 369.2 g/mol
InChI Key: AHNZARFQYWBFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.2 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its light yellow to brown powder or crystal form .

Properties

Molecular Formula

C17H18Cl2N2O3

Molecular Weight

369.2 g/mol

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyaniline;dihydrochloride

InChI

InChI=1S/C17H16N2O3.2ClH/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12;;/h3-10H,18H2,1-2H3;2*1H

InChI Key

AHNZARFQYWBFBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol . The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures.

    Solvent: Common solvents used include DMSO and methanol.

    Catalysts: Potassium carbonate and alkali metal hydroxides are often used as catalysts.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: Industrial reactors are used to handle the increased volume.

    Continuous monitoring: Parameters such as temperature, pressure, and pH are continuously monitored to ensure optimal reaction conditions.

    Purification: The final product is purified using techniques such as crystallization and filtration to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, methanol, ethanol.

    Catalysts: Potassium carbonate, alkali metal hydroxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It is known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenoxy)-6,7-dimethoxyquinoline
  • 4-(6,7-Dimethoxyquinolin-4-yl)oxy)aniline

Uniqueness

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride stands out due to its specific structural features and its ability to act as a base catalyst in various reactions . Its unique combination of quinoline and aniline moieties contributes to its diverse applications in scientific research and industry .

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